1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and an o-tolylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran-2-yl intermediate, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution. The final step involves the formation of the urea linkage with the o-tolyl group under controlled conditions, often using phosgene or its derivatives as reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to amines under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the dimethylaminoethyl group may interact with cellular receptors. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
- 1-(2-(Benzofuran-2-yl)-2-(methylamino)ethyl)-3-(o-tolyl)urea
- 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(p-tolyl)urea
- 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(m-tolyl)urea
Uniqueness: 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-4-6-10-16(14)22-20(24)21-13-17(23(2)3)19-12-15-9-5-7-11-18(15)25-19/h4-12,17H,13H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTLDTYIINTMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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